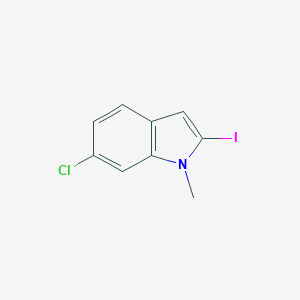

6-Chloro-2-iodo-1-methyl-1H-indole

Descripción general

Descripción

6-Chloro-2-iodo-1-methyl-1H-indole is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole typically involves halogenation reactions. One common method is the iodination of 6-chloro-1-methyl-1H-indole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of halogenated indoles often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The iodine substituent at position 2 enables participation in transition-metal-catalyzed cross-coupling reactions.

-

Mechanistic Insight : The iodine atom’s high polarizability facilitates oxidative addition to palladium(0), enabling efficient coupling with boronic acids or terminal alkynes .

Nucleophilic Substitution Reactions

The chlorine at position 6 exhibits moderate reactivity in nucleophilic aromatic substitution (NAS) under specific conditions.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 120°C | 6-Methoxy-2-iodo-1-methylindole | 55–60% |

| Amines | CuI, DMF, microwave | 6-Amino derivatives | 40–50% |

-

Limitation : Steric hindrance from the methyl group at N1 reduces reactivity compared to unsubstituted indoles .

Metal-Halogen Exchange and Functionalization

The iodine substituent undergoes lithium-halogen exchange for further derivatization:

text6-Chloro-2-iodo-1-methyl-1H-indole + t-BuLi → 6-Chloro-2-lithio-1-methylindole

-

Applications :

Reductive Dehalogenation

Controlled reduction selectively removes halogens:

| Reductant | Conditions | Products | Selectivity |

|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C | 6-Chloro-1-methylindole | Iodine removed preferentially |

| Zn, HOAc | Reflux, 16 h | 1-Methylindole (full dehalogenation) | Requires harsh conditions |

Cyclization and Annulation

The iodine atom participates in intramolecular cyclizations:

textThis compound + Alkyne → Indolo[1,2-f]phenanthridine

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity | Preferred Reactions |

|---|---|---|---|

| 2 | Iodine | High (Pd-catalyzed couplings) | Suzuki, Sonogashira, Ullmann |

| 6 | Chlorine | Moderate (NAS, SNAr) | Methoxylation, amination |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties:

6-Chloro-2-iodo-1-methyl-1H-indole has been explored as a building block for synthesizing pharmaceutical compounds with potential anticancer activity. Its structural features allow it to interact with biological targets such as enzymes and receptors, making it a candidate for developing novel anticancer agents. The presence of halogen atoms can enhance binding affinity, improving the efficacy of these compounds against cancer cells.

Antiviral and Antimicrobial Activities:

Research indicates that derivatives of this compound may exhibit antiviral and antimicrobial properties. The halogenation can influence the biological activity of the indole scaffold, making it suitable for further modifications aimed at increasing therapeutic effects against various pathogens.

Enzyme Inhibition Studies:

The compound is utilized in studying enzyme inhibitors, particularly in the context of diseases where enzyme dysregulation is a factor. By acting as a competitive or non-competitive inhibitor, it aids in understanding the mechanisms underlying certain diseases .

Chemical Biology

Development of Chemical Probes:

In chemical biology, this compound serves as a precursor for synthesizing chemical probes that help elucidate biological pathways. These probes can be used to study protein interactions and cellular processes, contributing to a better understanding of molecular biology .

Receptor Modulation:

The compound's ability to modulate receptor activity makes it valuable in pharmacological research. It can be used to design compounds that selectively activate or inhibit specific receptors, providing insights into receptor function and signaling pathways .

Material Science

Organic Semiconductors:

this compound is also being investigated for its applications in material science, particularly in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Light-emitting Diodes (LEDs):

The compound's structural characteristics allow for its incorporation into materials used in LED technology, potentially enhancing the efficiency and performance of these devices.

Synthetic Applications

Building Block for Indole Derivatives:

As a versatile building block, this compound is employed in various synthetic routes to create more complex indole derivatives. These derivatives are pivotal in developing new drugs and materials with enhanced properties .

Case Studies and Research Findings

Recent studies have highlighted the synthesis and biological evaluation of various indole derivatives based on this compound:

Case Study 1: Anticancer Activity

A study investigated the synthesis of novel indole derivatives from this compound, focusing on their anticancer properties. The derivatives were tested against several cancer cell lines, showing promising results that warranted further development into potential therapeutic agents .

Case Study 2: Enzyme Inhibition

Another research project utilized this compound to develop enzyme inhibitors targeting specific pathways involved in cancer progression. The findings indicated that certain derivatives exhibited significant inhibitory activity, highlighting their potential as lead compounds for drug development .

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-iodo-1-methyl-1H-indole involves its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The indole ring structure allows it to interact with multiple pathways, including those involved in cell signaling and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-1-methyl-1H-indole

- 2-Iodo-1-methyl-1H-indole

- 6-Bromo-2-iodo-1-methyl-1H-indole

Uniqueness

6-Chloro-2-iodo-1-methyl-1H-indole is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity compared to other halogenated indoles. This dual halogenation enhances its potential for diverse chemical transformations and applications in various fields .

Actividad Biológica

6-Chloro-2-iodo-1-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique halogenated structure, which may enhance its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features both chlorine and iodine substituents on the indole ring, which can influence its reactivity and biological interactions. The presence of these halogens is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased bioactivity in various biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Recent studies have indicated that halogenated indoles possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in human cancer cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways related to cell survival .

Table 1: Cytotoxic Effects of Halogenated Indoles

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Apoptosis induction |

| 6-Bromo-1-methylindole | MDA-MB-231 (Breast) | 15 | Inhibition of PI3K/Akt pathway |

| 5-Iodoindole | HT-29 (Colon) | 20 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit serine/threonine kinases that play critical roles in cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.

- Modulation of Gene Expression : Influencing pathways related to inflammation and cancer progression through alterations in mRNA expression levels .

Case Studies

A notable study examined the effects of halogenated indoles on cancer cell lines, where this compound was tested alongside other derivatives. The results suggested that compounds with both chlorine and iodine exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. This underscores the importance of halogen substitution in increasing therapeutic efficacy .

Research Findings

Recent literature highlights the diverse biological activities associated with indole derivatives:

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Antibacterial |

| 5-Bromoindole | Escherichia coli | 50 | Antimicrobial |

Propiedades

IUPAC Name |

6-chloro-2-iodo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClIN/c1-12-8-5-7(10)3-2-6(8)4-9(12)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUUKXLWNVBGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571678 | |

| Record name | 6-Chloro-2-iodo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174734-20-4 | |

| Record name | 6-Chloro-2-iodo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.